molecular formula C33H30ClN7O5 B1210806 Baycuten SD CAS No. 82571-54-8

Baycuten SD

Cat. No.: B1210806
CAS No.: 82571-54-8
M. Wt: 640.1 g/mol
InChI Key: OQJVAGGKJGJZBX-HNYBLYFDSA-N
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Description

Baycuten SD, also known as this compound, is a useful research compound. Its molecular formula is C33H30ClN7O5 and its molecular weight is 640.1 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

How do I formulate a focused research question for studying Baycuten SD's molecular interactions?

Methodological Answer:

  • Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action or understudied applications). Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure questions . Example: "How does this compound (I) modulate enzyme X (O) compared to standard inhibitors (C) in vitro (T)?"
  • Validate the question’s feasibility by reviewing prior experimental protocols (e.g., enzyme inhibition assays) .
  • Ensure alignment with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) .

Q. What experimental designs are appropriate for preliminary characterization of this compound?

Methodological Answer:

  • Phase 1 (Exploratory): Conduct in vitro assays (e.g., UV-Vis spectroscopy, HPLC) to determine purity and stability .
  • Phase 2 (Functional): Use dose-response studies to identify IC50 values for target interactions .
  • Include negative controls (e.g., solvent-only groups) and replicates (n ≥ 3) to minimize bias .
  • Document protocols in alignment with Beilstein Journal guidelines (e.g., detailed synthesis steps, characterization data for ≥5 compounds) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

  • Perform meta-analysis of existing data to identify variables (e.g., assay conditions, solvent systems) causing discrepancies .
  • Design reproducibility studies :
    • Replicate key experiments under standardized conditions .
    • Use blinded analysis to reduce observer bias .
    • Apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify variance .
  • Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays) .

Q. What advanced techniques validate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Omics Integration : Combine proteomics (e.g., SILAC labeling) and transcriptomics (RNA-seq) to map pathways affected by this compound .
  • Structural Biology : Use X-ray crystallography or cryo-EM to resolve ligand-target complexes .
  • In Silico Modeling : Perform MD simulations to predict binding dynamics and off-target effects .
  • Ensure data transparency : Share raw datasets and code via repositories (e.g., Zenodo) with FAIR principles .

Q. How to design interdisciplinary studies linking this compound’s chemical properties to therapeutic outcomes?

Methodological Answer:

  • Collaborative Frameworks : Define roles (e.g., chemists for synthesis, biologists for in vivo testing) using DFG Guidelines to avoid overlap .
  • Mixed-Methods Approach :
    • Quantitative : Dose-response curves, pharmacokinetic modeling .
    • Qualitative : Stakeholder interviews to assess translational potential .
  • Use Boolean search strings to systematically review literature (e.g., "this compound AND (ADME OR toxicity)") .

Q. Data Management & Reproducibility

Q. What protocols ensure reproducibility of this compound synthesis and testing?

Methodological Answer:

  • Documentation : Provide step-by-step synthetic procedures, including reaction temperatures, solvent ratios, and purification methods .
  • Characterization : Report NMR, HRMS, and elemental analysis for novel derivatives .
  • Data Archiving : Submit raw spectra, chromatograms, and simulation trajectories as supplementary files .
  • Follow Beilstein’s criteria for hazard warnings (e.g., handling toxic intermediates) .

Q. How to handle missing or incomplete data in this compound studies?

Methodological Answer:

  • Imputation Methods : Use k-nearest neighbors (KNN) or multiple imputation by chained equations (MICE) for small gaps .
  • Sensitivity Analysis : Test how missing data affects conclusions (e.g., bootstrapping) .
  • Transparency : Clearly state limitations in the "Discussion" section and propose follow-up experiments .

Properties

CAS No.

82571-54-8

Molecular Formula

C33H30ClN7O5

Molecular Weight

640.1 g/mol

IUPAC Name

2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;1-[(2-chlorophenyl)-diphenylmethyl]imidazole

InChI

InChI=1S/C22H17ClN2.C11H13N5O5/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19;12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-17H;1-4,9,11,17,19H,5-6H2,(H,14,18)/t;9-,11-/m.1/s1

InChI Key

OQJVAGGKJGJZBX-HNYBLYFDSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]

Synonyms

azidamfenicol - clotrimazole
azidamfenicol, clotrimazole drug combination
Baycuten SD

Origin of Product

United States

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